Product packaging for 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine(Cat. No.:CAS No. 1352909-30-8)

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B2697502
CAS No.: 1352909-30-8
M. Wt: 168.58
InChI Key: CUTPNYPVKRGZIG-UHFFFAOYSA-N
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Description

Significance of Pyrazolo[3,4-b]pyridine Heterocycles in Chemical Biology and Medicinal Chemistry

The pyrazolo[3,4-b]pyridine ring system, a fusion of pyrazole (B372694) and pyridine (B92270) rings, is recognized as a "privileged scaffold" in drug discovery. Its structural similarity to purine (B94841) bases allows it to interact with a variety of enzymes and receptors, making it a versatile starting point for designing potent and selective modulators of biological processes. nih.gov

Derivatives of this heterocycle have demonstrated a broad spectrum of pharmacological activities. researchgate.netmdpi.com Extensive research has documented their potential as:

Anticancer Agents: Many pyrazolo[3,4-b]pyridine derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cell proliferation and survival. nih.gov For instance, they have been developed as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the growth of various cancers. rsc.org

Central Nervous System (CNS) Agents: The scaffold is present in molecules investigated for neurological disorders. Notably, some derivatives have been explored for their potential in developing probes for the diagnosis of Alzheimer's disease. mdpi.com

Anti-inflammatory and Analgesic Agents: The ability of these compounds to modulate inflammatory pathways has been reported. researchgate.net

Antimicrobial and Antiviral Agents: The structural framework has been utilized to develop compounds with activity against various pathogens. researchgate.net

The significance of this scaffold is underscored by its presence in numerous compounds evaluated in both preclinical and clinical studies for a wide array of diseases. nih.gov

Overview of 6-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine: A Key Chemical Scaffold

This compound is a specific derivative of the pyrazolo[3,4-b]pyridine core. While not as extensively documented as some of its more complex analogues, its chemical structure positions it as a highly valuable intermediate or building block in synthetic and medicinal chemistry.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
CAS Number 1352909-30-8

The strategic placement of its functional groups—a chloro atom at the 6-position and an amine group at the 3-position—provides two distinct reactive sites for further chemical elaboration.

The 3-amino group acts as a typical aromatic amine. It can be readily diazotized, acylated, or used as a nucleophile in coupling reactions to introduce a wide variety of substituents. cdnsciencepub.com

The 6-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities such as alkoxy, amino, and cyano groups, or for participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds.

This dual reactivity makes this compound a versatile scaffold for constructing libraries of more complex molecules. A common synthetic route to 3-aminopyrazolo[3,4-b]pyridines involves the cyclocondensation of a 2-chloronicotinonitrile derivative with hydrazine (B178648). cdnsciencepub.com Following this logic, this compound can be synthesized from 2,6-dichloro-3-cyanopyridine and a hydrazine source. This accessibility further enhances its utility as a foundational molecule for research and development.

Scope and Research Focus of the Outline

This article is strictly focused on the chemical and academic research aspects of this compound. The scope is defined by the preceding sections:

An exploration of the established importance of the parent pyrazolo[3,4-b]pyridine heterocycle in the fields of medicinal chemistry and chemical biology, providing context for the significance of its derivatives.

A detailed look at this compound itself, positioning it as a key chemical scaffold due to its structural features and synthetic potential.

The content adheres to a scientific and academic tone, presenting information based on established research findings. It deliberately excludes any discussion of clinical applications, dosage, or safety profiles, concentrating solely on the foundational chemistry and research utility of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN4 B2697502 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1352909-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2H-pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTPNYPVKRGZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Functionalization of 6 Chloro 1h Pyrazolo 3,4 B Pyridin 3 Amine

Nucleophilic Substitution Reactions and Reactivity

The chlorine atom at the C6 position of the pyrazolopyridine ring is susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of a wide range of functional groups. The electron-withdrawing nature of the fused pyrazole (B372694) ring and the pyridine (B92270) nitrogen atom activates the chlorine atom towards displacement by nucleophiles.

Studies on similar chloro-substituted pyrazolopyrimidine systems have demonstrated that nucleophilic substitution is a highly regioselective process. For instance, in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which has two reactive chlorine atoms, treatment with methylamine (B109427) results in the selective substitution of the chlorine on the pyrimidine (B1678525) ring, leaving the chloromethyl group intact. mdpi.com This selectivity highlights that the chlorine atom on the heterocyclic ring is more activated towards nucleophilic attack than the one in the side chain. mdpi.com This principle can be extended to 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine, where the C6-chloro group is the primary site for such reactions.

Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of amino, alkoxy, and thioether derivatives, respectively. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Coupling Reactions for Scaffold Elaboration

Palladium-catalyzed cross-coupling reactions are powerful tools for elaborating the this compound scaffold. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, significantly increasing molecular diversity.

The Buchwald-Hartwig amination is a prominent example, facilitating the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.org This reaction has been successfully applied to aminate various aryl halides, including those with complex heterocyclic structures. beilstein-journals.orgorganic-chemistry.orgnih.gov For this compound, this reaction would involve coupling the C6-chloro position with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org The choice of ligand is crucial for the reaction's efficiency and can range from bidentate phosphines like BINAP and DPPF to sterically hindered monophosphine ligands. wikipedia.org

Suzuki-Miyaura cross-coupling is another key transformation that allows for the formation of a new carbon-carbon bond by reacting the C6-chloro group with a boronic acid or ester. rsc.org This reaction is catalyzed by a palladium complex and requires a base. It is widely used to introduce aryl, heteroaryl, or alkyl groups at the C6 position, providing a straightforward method to synthesize more complex derivatives.

The general conditions for these coupling reactions are summarized in the table below:

Coupling ReactionReactantsCatalyst/LigandBase
Buchwald-Hartwig Amination This compound, Primary/Secondary AminePd(0) or Pd(II) source, Phosphine Ligand (e.g., X-Phos, BINAP)Strong base (e.g., NaOt-Bu, K3PO4)
Suzuki-Miyaura Coupling This compound, Boronic Acid/EsterPd(0) or Pd(II) source, Phosphine Ligand (e.g., Pd(dppf)Cl2)Base (e.g., Cs2CO3, K2CO3)

Derivatization at Amine and Ring Nitrogen Positions

The exocyclic amino group at the C3 position and the nitrogen atoms of the pyrazole ring are also key sites for functionalization. These modifications can significantly alter the electronic properties and biological activity of the molecule.

The amino group at C3 can be readily acylated using acyl chlorides or anhydrides. This reaction typically occurs in the presence of a base, such as pyridine or triethylamine, to scavenge the acid byproduct. Acylation is a common strategy to introduce a variety of substituents and can also serve as a protecting group strategy during multi-step syntheses. libretexts.org

Regioselectivity can be a concern when both the exocyclic amine and the ring nitrogens are available for acylation. In many cases, the exocyclic amino group is more nucleophilic and will react preferentially. However, the reaction conditions can be tuned to favor acylation at the ring nitrogen. For instance, using a strong base to deprotonate the ring nitrogen can promote its acylation. The inherent electronic properties of the pyrazolopyridine system also influence the regioselectivity of these reactions. nih.gov

The primary amino group at the C3 position can undergo condensation with aldehydes or ketones to form Schiff bases (imines). scielo.org.coekb.eg This reaction is typically acid-catalyzed and involves the removal of water. sciencescholar.us Schiff bases are versatile intermediates and can be further modified, for example, by reduction to form secondary amines or by cycloaddition reactions to generate new heterocyclic rings. ekb.eg The formation of pyrazole-based Schiff bases has been widely reported, highlighting their importance in synthesizing compounds with diverse biological activities. scielo.org.co

The bifunctional nature of this compound, possessing both an amino group and a reactive chlorine, makes it an excellent precursor for annulation reactions to construct fused heterocyclic systems.

Thiazolidinones: The synthesis of thiazolidinones often involves the reaction of a Schiff base with thioglycolic acid or a related compound. hilarispublisher.comnih.gov Starting from the Schiff base of this compound, cyclocondensation with thioglycolic acid would yield a thiazolidinone ring fused to the pyrazole moiety. researchgate.netmdpi.com

Azetidin-2-ones: Azetidin-2-ones, also known as β-lactams, can be synthesized via the Staudinger cycloaddition of a ketene (B1206846) with an imine. researchgate.net The Schiff base derived from this compound can react with a ketene, generated in situ from an acyl chloride and a base like triethylamine, to form the corresponding azetidin-2-one (B1220530) derivative. sciencescholar.usderpharmachemica.commdpi.com

Triazines: The amino group can be a key component in the formation of fused triazine rings. For instance, reaction with appropriate reagents can lead to the construction of a triazine ring fused to the pyrazole or pyridine part of the molecule. nih.gov

Imidazopyrazolopyridines: Intramolecular cyclization reactions can lead to the formation of more complex fused systems like imidazopyrazolopyridines. This could potentially be achieved by first functionalizing the C3-amino group with a suitable side chain containing an electrophilic center, which can then undergo cyclization with one of the ring nitrogens.

The general synthetic strategies for these annulation reactions are outlined below:

Fused Ring SystemKey ReactantsGeneral Conditions
Thiazolidinones Schiff base, Thioglycolic acidReflux in a suitable solvent (e.g., benzene, toluene)
Azetidin-2-ones Schiff base, Acyl chlorideBase (e.g., triethylamine) in an inert solvent
Triazines Diamino intermediate, Dicarbonyl compoundAcid or base catalysis
Imidazopyrazolopyridines Functionalized C3-amino derivativeIntramolecular cyclization conditions (e.g., heating, acid/base catalysis)

Electrophilic Aromatic Substitution Potentials and Limitations

The pyrazolopyridine ring system is generally considered electron-deficient due to the presence of the nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. Furthermore, the presence of a strongly activating amino group and a deactivating chloro group complicates the reactivity and regioselectivity of such reactions.

A significant limitation of electrophilic substitution on amino-substituted aromatic rings is the potential for the electrophile to react with the amino group itself. libretexts.orglibretexts.org For example, in Friedel-Crafts reactions, the Lewis acid catalyst can coordinate with the lone pair of electrons on the amino group, leading to a positively charged substituent that strongly deactivates the ring and prevents the reaction from occurring. libretexts.orglibretexts.org Similarly, direct nitration of amino-substituted heterocycles can lead to oxidation and decomposition. libretexts.org To overcome these limitations, the amino group is often protected, for instance by acylation, which attenuates its activating effect but still directs ortho/para substitution. libretexts.org

Pre Clinical Biological Activity and Mechanistic Insights of 6 Chloro 1h Pyrazolo 3,4 B Pyridin 3 Amine Derivatives

Modulation of Protein Kinase Activity

The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in kinase inhibitor design, capable of forming key hydrogen bond interactions within the ATP-binding site of numerous kinases. researchgate.net Modifications on this core structure have led to the development of potent and selective inhibitors for a range of protein kinases implicated in diseases such as cancer and neurodegenerative disorders.

A series of 6-aryl- and 6-heteroaryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3). researchgate.netnih.gov These compounds show significant promise due to their high potency and selectivity.

Research has demonstrated that the substitution at the 6-position of the pyrazolo[3,4-b]pyridine ring is crucial for GSK-3 inhibitory activity. For instance, one of the most potent 6-aryl derivatives exhibited an IC50 value of 0.001 μM. researchgate.net Further optimization by introducing heteroaryl groups at this position led to compounds with even greater potency, with one derivative displaying an IC50 value of 0.0008 μM. researchgate.net These compounds also demonstrated excellent selectivity over the closely related Cyclin-Dependent Kinase-2 (CDK2). nih.gov

Table 1: GSK-3 Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

Compound ID Modification GSK-3 IC50 (µM)
Compound 15 6-aryl substitution 0.001
Compound 16 6-heteroaryl substitution 0.0008

Data sourced from a study on 6-aryl and 6-heteroaryl-pyrazolo[3,4-b]pyridines. researchgate.net

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been investigated as inhibitors of cyclin-dependent kinases, which are key regulators of the cell cycle. nih.gov One particular derivative, identified as SQ-67563, was found to be a potent and selective inhibitor of CDK1 and CDK2. nih.gov

The solid-state structure of this compound bound to CDK2 revealed that it occupies the ATP purine (B94841) binding site. nih.gov This binding is stabilized by crucial hydrogen-bonding interactions with the backbone of Leu83 in the protein. nih.gov This structural insight confirms the mechanism of action and provides a basis for the rational design of more potent CDK inhibitors based on this scaffold. While specific IC50 values for SQ-67563 were not detailed in the provided search results, its characterization as a "potent" inhibitor underscores the potential of this chemical class. nih.gov

The 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold has been identified as a novel core structure for the development of MNK1 and MNK2 inhibitors. nih.govresearchgate.net A notable derivative from this series, referred to as EB1, demonstrated selective inhibition of MNK1 over MNK2. researchgate.net

Molecular modeling studies have provided insights into the binding mode of these inhibitors. It is proposed that EB1 binds to the inactive conformation of MNK1, interacting with the specific DFD motif. nih.gov This unique mode of action is considered advantageous over traditional ATP-competitive inhibitors, which can sometimes lead to a paradoxical activation of the kinase. nih.gov An unsubstituted pyrazole (B372694) moiety is considered essential for the inhibitory activity, suggesting the importance of a hydrogen bond donor in this part of the molecule for effective binding. nih.gov

Table 2: MNK1/2 Inhibitory Activity of a 4,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine Derivative

Compound ID MNK1 IC50 (µM) MNK2 IC50 (µM) Selectivity (MNK2/MNK1)
EB1 0.69 9.4 ~14-fold

Data from a study identifying a new class of biologically active MNK1/2 inhibitors. researchgate.net

Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as inhibitors of Tropomyosin Receptor Kinases (TRKs), which are implicated in the proliferation and differentiation of cells and are overexpressed in various cancers. nih.govrsc.org Using a scaffold hopping strategy based on known TRK inhibitors like larotrectinib (B560067) and entrectinib, researchers have developed novel compounds with significant inhibitory activity. nih.gov

The design strategy involves the pyrazolo portion of the scaffold acting as a hydrogen bond center, while the pyridine (B92270) ring is thought to engage in π-π stacking interactions with Phe589 in the kinase domain. nih.gov One promising compound, designated C03, exhibited an IC50 value of 56 nM against TRKA. nih.gov This compound also showed good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, highlighting its potential for further development. nih.govrsc.org

Table 3: TRKA Inhibitory Activity of a Selected Pyrazolo[3,4-b]pyridine Derivative

Compound ID TRKA IC50 (nM)
C03 56

Data from a study on the design and synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. nih.gov

While direct inhibition of PAK4 by 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives was not explicitly detailed in the search results, related pyrazolo[3,4-d]pyrimidine derivatives have been reported as potent type I ½ PAK4 inhibitors. nih.govnih.gov For instance, the compound SPA7012 from this related series was identified as a potent PAK4 inhibitor. nih.govnih.gov Given the structural similarity between the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds, it is plausible that derivatives of the former could also be developed as PAK4 inhibitors. Further research in this area would be necessary to confirm this potential.

Anti-infective Applications in Research Models

Antimicrobial Properties

The pyrazolo[3,4-b]pyridine scaffold is a recognized pharmacophore with a broad spectrum of antimicrobial activities. researchgate.net Numerous studies have demonstrated the efficacy of its derivatives against a range of bacterial and fungal pathogens.

A series of 3-substituted-pyrazolo[3,4-b]pyridine derivatives were synthesized and showed potent activity against six bacterial and six fungal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 2-32 μg/mL. ekb.eg Notably, the most active compounds were also evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and were found to act as dihydrofolate reductase (DHFR) inhibitors. ekb.eg Another study evaluated a series of pyrazolo[3,4-b]pyridines against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with several compounds displaying moderate antibacterial activity. japsonline.com Furthermore, a derivative, 6-Hexylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, was reported to have both antifungal and antibacterial activities. researchgate.net

CompoundOrganismMIC (μg/mL)Reference
Compound 3aS. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans2-16 ekb.eg
Compound 3bS. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans2-16 ekb.eg
Compound 4aS. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans4-32 ekb.eg
Compound 4dS. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans2-8 ekb.eg
Compound 6aS. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans4-16 ekb.eg
Compound 6cS. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans2-8 ekb.eg
Compound 9aS. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans4-16 ekb.eg
Compound 9cS. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans2-8 ekb.eg

Antimalarial Activity

Malaria remains a significant global health issue, and the development of new antimalarial agents is crucial to combat drug resistance. The pyrazolo[3,4-b]pyridine scaffold has been explored for its potential in this area.

A study focused on the synthesis of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives and evaluated their antimalarial activity. nih.gov These compounds were tested in vitro against a chloroquine-sensitive strain of Plasmodium falciparum (3D7). nih.gov Among the synthesized series, one derivative, compound 5p, which contains a 4-chlorophenyl substituent on both aryl rings, demonstrated considerable antimalarial potency in both in vitro and in vivo models. nih.gov

CompoundDescriptionIn Vitro Activity (IC₅₀)In Vivo ActivityReference
Compound 5o4-(4-chlorophenyl)-1-(4-methylquinolin-2-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-aminePotentEvaluated nih.gov
Compound 5p4,6-bis(4-chlorophenyl)-1-(4-methylquinolin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineHighly PotentConsiderable Potency nih.gov
Compound 5r4-(4-chlorophenyl)-1-(4-methylquinolin-2-yl)-6-p-tolyl-1H-pyrazolo[3,4-b]pyridin-3-aminePotentEvaluated nih.gov

Anti-proliferative Activity in Cancer Cell Line Models (Non-Clinical)

Derivatives of the this compound scaffold have demonstrated significant anti-proliferative activity across a variety of cancer cell line models in non-clinical studies. These compounds have been investigated for their potential as targeted cancer therapeutics, with research highlighting their ability to inhibit the growth of specific cancer cells, often with a degree of selectivity.

One area of focus has been the inhibition of Tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation and can become oncogenic drivers when overexpressed or continuously activated. nih.gov A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA. Among these, compound C03 showed an IC50 value of 56 nM against TRKA kinase. nih.gov This enzymatic inhibition translated to potent anti-proliferative effects in a colorectal cancer cell line, Km-12, which harbors a TPM3-NTRK1 gene fusion. nih.gov Compound C03 inhibited the proliferation of Km-12 cells with an IC50 value of 0.304 μM. nih.gov Notably, this compound exhibited selectivity, showing less potent effects on the MCF-7 breast cancer cell line, which does not have a TRK rearrangement, and the non-cancerous HUVEC cell line. nih.gov

Another important target in oncology is the Anaplastic Lymphoma Kinase (ALK), particularly in the context of non-small cell lung cancer (NSCLC). Researchers have explored pyrazolo[3,4-b]pyridines to overcome resistance to existing ALK inhibitors, such as crizotinib, which can be caused by mutations like ALK-L1196M. nih.gov A novel and potent inhibitor, 10g , emerged from these studies, displaying exceptional enzymatic activity against both wild-type ALK and the resistant ALK-L1196M mutant, with IC50 values of less than 0.5 nM for both. nih.gov This compound also demonstrated potent inhibition of ROS1, another relevant cancer target. nih.gov In cellular assays, 10g effectively suppressed the proliferation of Ba/F3 cells transformed with ALK-L1196M and H2228 NSCLC cells, which harbor the EML4-ALK fusion oncogene. nih.gov

Further research has identified other pyrazolo[3,4-b]pyridine derivatives with nanomolar anti-proliferative activities. For instance, compound 48 , identified through structure-based design, showed potent activity against human tumor cell lines in vitro, with an IC50 of 6.1 nM in NAMPT BC cells and 4.3 nM in A2780 cells. mdpi.com

In Vitro Anti-proliferative Activity of this compound Derivatives
CompoundTarget Cell LineCancer TypeIC50 (μM)Primary Target/Mechanism
C03Km-12Colorectal Cancer0.304TRKA Kinase Inhibition
C03MCF-7Breast Cancer>10TRKA Kinase Inhibition
C03HUVECNon-cancerous>10TRKA Kinase Inhibition
10gBa/F3 (ALK-L1196M)-Potent (IC50 < 0.5 nM for enzyme)ALK-L1196M Inhibition
10gH2228Non-Small Cell Lung CancerPotentEML4-ALK Inhibition
48NAMPT BC-0.0061-
48A2780Ovarian Cancer0.0043-

Investigation of Neurological Activity in Pre-clinical Models (e.g., Anti-Alzheimer's)

The pyrazolo[3,4-b]pyridine scaffold has also been investigated for its potential in treating neurological disorders, most notably Alzheimer's disease. mdpi.com Alzheimer's disease is characterized by the accumulation of β-amyloid plaques in the brain. mdpi.com Research has focused on developing compounds that can bind to these plaques, which could be useful for diagnostic imaging or therapeutic purposes. mdpi.com

In this context, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their affinity for β-amyloid plaques. mdpi.com Certain compounds, specifically those with dimethylamino- and pyrene-substituents, have demonstrated high and selective binding to amyloid plaques in brain tissue from patients with Alzheimer's disease, as observed through fluorescent confocal microscopy. mdpi.com These findings suggest the potential of this chemical scaffold in the development of probes for Alzheimer's disease diagnosis. mdpi.com

One specific pyrazolo[3,4-b]pyridine derivative, Etazolate , has been clinically investigated for its potential as an anti-Alzheimer's agent. mdpi.com It was studied for its efficacy as an α-secretase modulator for mild to moderate Alzheimer's disease. mdpi.com Furthermore, broader studies on 4-(Aryl)-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines have reported promising results when these compounds were tested as anti-Alzheimer's reagents. eurekaselect.com While many pyrazolo[3,4-b]pyridine derivatives have shown a range of biological activities including neuroprotective properties, the direct connection of many of these to high-affinity binding to amyloid plaques is a more recent area of investigation. mdpi.com

Broader Mechanistic Studies and Signaling Pathway Modulation

The biological activities of this compound derivatives are underpinned by their interaction with key cellular signaling pathways. A significant portion of the research into the anti-cancer effects of these compounds has focused on their role as kinase inhibitors.

As mentioned previously, derivatives of this scaffold have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs). nih.gov The activation of TRKs by their neurotrophin ligands typically triggers several downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival. nih.gov These pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways. nih.gov By inhibiting TRKA, compounds like C03 can effectively block these pro-survival signals in cancer cells that are dependent on TRK activation. nih.gov

Similarly, the potent inhibitory effect of compound 10g on the ALK signaling pathway is a key aspect of its anti-proliferative mechanism. nih.gov In cancer cells driven by ALK fusions or mutations, this kinase is constitutively active, leading to uncontrolled cell growth. The strong suppression of ALK activity by 10g leads to a blockade of these oncogenic signals, ultimately inducing apoptosis. nih.gov

The broader class of pyrazolopyridines has been recognized for its utility in developing kinase inhibitors for various targets. mdpi.com The pyrazolo portion of the scaffold is well-suited to act as a hydrogen bond center, a common interaction motif in the ATP-binding pocket of kinases. nih.gov This inherent characteristic makes the pyrazolo[3,4-b]pyridine core a versatile starting point for the design of inhibitors against a range of kinases involved in pathological processes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Chloro 1h Pyrazolo 3,4 B Pyridin 3 Amine Analogs

Impact of Substituent Variation on Biological Potency and Selectivity

The biological activity of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine analogs is profoundly influenced by the nature and position of various substituents on the bicyclic core. Strategic modifications at the N1, C3, C4, C5, and C6 positions have been shown to modulate potency, selectivity, and pharmacokinetic properties.

N1-Substitution Effects

The N1 position of the pyrazole (B372694) ring is a key vector for chemical modification, and substitutions at this site significantly impact the biological profile of the resulting analogs. A diverse range of substituents, from small alkyl groups to larger aryl and heteroaryl moieties, have been explored to probe the steric and electronic requirements for optimal activity.

In many instances, the introduction of a substituent at the N1 position is crucial for achieving high potency. For example, in the development of Tropomyosin receptor kinase (TRK) inhibitors, N1-substituted pyrazolo[3,4-b]pyridine derivatives have demonstrated significant activity. mdpi.comresearchgate.net The nature of the N1-substituent can influence the compound's interaction with the target protein, often by occupying a specific hydrophobic pocket.

A study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors highlighted the importance of the N1-substituent. researchgate.netnih.gov While an unsubstituted N1 was tolerated, the introduction of various groups led to a range of activities. For instance, the placement of a substituted phenyl ring at the N1 position has been a common strategy in the design of kinase inhibitors. mdpi.com

Table 1: Effect of N1-Substitution on Biological Activity

Compound N1-Substituent Biological Target Activity (IC50)
A01 H TRKA 0.293 µM researchgate.net
C03 Substituted Phenyl TRKA 56 nM researchgate.netnih.gov
C09 Substituted Phenyl TRKA 57 nM researchgate.netnih.gov

C3-Substitution Effects

The C3 position, bearing the essential 3-amine group in the parent scaffold, is another critical point for modification. Alterations to the amino group itself or the introduction of other substituents at this position can dramatically alter the compound's binding mode and potency. The 3-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of kinase domains.

While the 3-amino group is often considered a crucial pharmacophore, its modification or replacement has been explored. For instance, acylation or sulfonylation of the 3-amino group can lead to compounds with altered selectivity profiles. In a series of pyrazolo[3,4-b]pyridine derivatives, the nature of the substituent on the 3-amino group was found to be a determinant of activity against various kinases.

A review of 1H-pyrazolo[3,4-b]pyridines indicates that the most common substituents at the C3 position are hydrogen and methyl groups. nih.gov This suggests that for many biological targets, a smaller substituent at this position is preferred to avoid steric clashes in the binding pocket.

C4, C5, C6-Substitution Effects

Modifications on the pyridine (B92270) ring at the C4, C5, and C6 positions offer further opportunities to fine-tune the biological activity and physicochemical properties of this compound analogs. The existing chloro group at the C6 position already provides a handle for further chemical transformations through nucleophilic substitution reactions.

The C4 position is often a site for introducing substituents that can modulate solubility and cell permeability. In a study on pyrazolo[3,4-b]pyridine nucleosides, various substituents such as azido, amino, and methoxy (B1213986) groups were introduced at the C4 position of a 4-chloro precursor. nih.gov

The C5 position can be substituted to extend into solvent-exposed regions of a target's binding site, potentially improving potency and selectivity. The introduction of amide groups at the C5 position is a noteworthy strategy. nih.gov

The C6 position, which is chlorinated in the parent compound, is a key site for diversification. The chlorine atom can be displaced by various nucleophiles to introduce a wide array of functionalities. For example, amination of 6-chloro-pyrazolo[3,4-b]pyridines has been used to generate libraries of compounds with diverse biological activities. It has been noted that the nature of the N-substituent on the 6-amino group significantly affects the biological activity.

Table 2: Effect of C4, C5, and C6-Substitutions on Biological Activity

Compound Substitution Position Biological Target Activity
16 4-chloro-1-β-D-ribofuranosyl C4 L1210 and WI-L2 cells Moderately cytotoxic nih.gov

Bioisosteric Replacements and Scaffold Modifications for Enhanced Activity

Bioisosterism is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physicochemical properties, leading to improved potency, selectivity, or pharmacokinetic profiles. u-tokyo.ac.jp In the context of this compound analogs, bioisosteric replacements have been employed to explore new chemical space and overcome liabilities of initial lead compounds.

For instance, the pyrazolo[3,4-b]pyridine core itself can be considered a bioisostere of other bicyclic heteroaromatic systems commonly found in kinase inhibitors, such as purines or indazoles. This concept of "scaffold hopping" allows for the discovery of novel intellectual property and potentially improved drug-like properties. nih.gov

The replacement of the chlorine atom at the C6 position with other functional groups is a common bioisosteric modification. For example, replacing the chloro group with a methyl or methoxy group can alter the electronic properties and metabolic stability of the molecule. Similarly, the 3-amino group can be replaced with other hydrogen-bonding moieties.

In a broader context, the pyrazolo[3,4-d]pyrimidine scaffold, an isomer of the pyrazolo[3,4-b]pyridine core, has been extensively studied, and findings from this isomeric system can often provide valuable insights. For example, in a series of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors, various N1-substituents were explored, demonstrating the transferability of SAR concepts between related scaffolds. mdpi.com

Design Principles for Optimized Biological Profiles

The development of this compound analogs with optimized biological profiles is guided by several key design principles derived from extensive SAR and SPR studies.

A primary principle is the establishment of key interactions with the target protein. For kinase inhibitors, the 3-amino group on the pyrazolo[3,4-b]pyridine scaffold typically forms crucial hydrogen bonds with the hinge region of the kinase domain. Maintaining this interaction is often paramount for preserving potency.

Another important principle is the exploitation of hydrophobic pockets within the ATP-binding site. The N1-substituent is frequently designed to occupy such pockets, and the nature of this substituent (e.g., size, shape, and lipophilicity) must be carefully optimized to maximize favorable van der Waals interactions.

Computational and Theoretical Investigations of 6 Chloro 1h Pyrazolo 3,4 B Pyridin 3 Amine

Quantum Chemical Calculations (e.g., DFT Studies on Reactivity and Tautomerism)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure, reactivity, and potential tautomeric forms of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine. DFT methods allow for the calculation of various molecular properties that shed light on the compound's intrinsic chemical nature.

Reactivity Descriptors:

DFT calculations can be employed to determine a range of reactivity descriptors that predict the sites and likelihood of chemical reactions. These descriptors are derived from the molecular orbitals and electron density of the compound.

Reactivity DescriptorDescriptionPredicted Reactivity for this compound
HOMO (Highest Occupied Molecular Orbital) Energy Indicates the electron-donating ability of a molecule. Higher HOMO energy corresponds to greater reactivity towards electrophiles.The nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings, as well as the amino group, are expected to have significant contributions to the HOMO, making them susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital) Energy Indicates the electron-accepting ability of a molecule. Lower LUMO energy corresponds to greater reactivity towards nucleophiles.The electron-withdrawing effect of the chlorine atom and the pyridine ring nitrogen is likely to lower the LUMO energy, suggesting potential sites for nucleophilic attack on the pyridine ring.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.Negative potential is expected around the nitrogen atoms and the amino group, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. Positive potential may be observed around the hydrogen atoms of the amino group and the pyrazole NH.

Tautomerism:

The 1H-pyrazolo[3,4-b]pyridine scaffold can exist in different tautomeric forms due to the migration of a proton. Quantum chemical calculations are crucial for determining the relative stabilities of these tautomers and predicting the predominant form under various conditions. For this compound, the primary tautomeric equilibrium involves the position of the proton on the pyrazole ring. DFT calculations can predict the energy differences between the 1H and 2H tautomers, providing insights into their relative populations. The solvent environment can also significantly influence tautomeric equilibrium, a factor that can be modeled using computational methods like the Polarizable Continuum Model (PCM).

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule, such as this compound, and a biological target, typically a protein.

Molecular Docking:

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor's binding site. For this compound, this technique is employed to screen potential protein targets and to understand the key interactions that stabilize the ligand-protein complex. Docking studies on related pyrazolo[3,4-b]pyridine derivatives have shown that the pyrazole and pyridine rings are often involved in crucial hydrogen bonding and π-π stacking interactions with amino acid residues in the active site of kinases. The 3-amino group is frequently observed to act as a hydrogen bond donor, while the nitrogen atoms of the heterocyclic rings can act as hydrogen bond acceptors. The 6-chloro substituent can contribute to binding through hydrophobic or halogen bonding interactions.

Molecular Dynamics Simulations:

Following molecular docking, MD simulations can provide a more dynamic and detailed view of the ligand-protein complex over time. nih.gov These simulations model the movements of atoms and molecules, offering insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. nih.gov For this compound, MD simulations can be used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation, the stability of the docked conformation can be evaluated.

Analyze Intermolecular Interactions: The frequency and duration of hydrogen bonds, hydrophobic contacts, and other interactions can be quantified, providing a deeper understanding of the binding determinants.

Calculate Binding Free Energies: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling is a cornerstone of ligand-based drug design (LBDD), particularly when the three-dimensional structure of the biological target is unknown. A pharmacophore model represents the essential steric and electronic features that a molecule must possess to exhibit a specific biological activity.

For this compound and its analogs, a pharmacophore model can be generated based on a set of known active compounds. This model would typically include features such as:

Pharmacophore FeatureDescriptionPotential Role in this compound
Hydrogen Bond Donor (HBD) An atom with a hydrogen atom that can be donated to a hydrogen bond acceptor.The amino group at the C3-position and the NH of the pyrazole ring are key HBD features.
Hydrogen Bond Acceptor (HBA) An atom with a lone pair of electrons that can accept a hydrogen bond.The nitrogen atoms of the pyrazole and pyridine rings serve as important HBA features.
Aromatic Ring (AR) A planar, cyclic, conjugated system.The pyrazolo[3,4-b]pyridine core provides an aromatic feature that can engage in π-π stacking or hydrophobic interactions.
Hydrophobic Feature (HY) A non-polar group.The chloro-substituted pyridine ring can contribute to hydrophobic interactions within a binding pocket.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the required features and spatial arrangement, thus having a higher probability of being active.

Computer-Aided Drug Design (CADD) Approaches in Scaffold Optimization

Computer-aided drug design (CADD) encompasses a range of computational methods that are employed to optimize a lead compound, such as this compound, to improve its potency, selectivity, and pharmacokinetic properties. nih.gov CADD plays a pivotal role in the iterative process of scaffold optimization. nih.gov

Structure-Activity Relationship (SAR) Studies:

By computationally modeling a series of analogs of this compound with different substituents at various positions, CADD can help to elucidate the structure-activity relationship (SAR). For instance, modifying the substituents on the pyridine ring or the amino group and then performing molecular docking and binding free energy calculations can predict the impact of these modifications on the compound's activity. This information guides synthetic chemists in deciding which analogs to synthesize and test, thereby saving time and resources.

Scaffold Hopping and Bioisosteric Replacement:

CADD techniques can be used to identify novel scaffolds that maintain the key pharmacophoric features of this compound but possess different core structures. This process, known as scaffold hopping, can lead to the discovery of compounds with improved properties, such as better synthetic accessibility or a more favorable intellectual property position. nih.gov Similarly, computational methods can suggest bioisosteric replacements for specific functional groups to enhance the compound's drug-like properties without compromising its biological activity. For example, replacing the chlorine atom with other halogen or small alkyl groups could be explored computationally to modulate the compound's lipophilicity and metabolic stability.

Advanced Analytical and Spectroscopic Methodologies in Research on 6 Chloro 1h Pyrazolo 3,4 B Pyridin 3 Amine Derivatives

Spectroscopic Characterization of Novel Derivatives (e.g., NMR, Mass Spectrometry, IR)

The unambiguous identification of novel 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives relies heavily on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely employed. In the ¹H NMR spectra of pyrazolo[3,4-b]pyridine derivatives, characteristic chemical shifts are observed for the protons on the fused ring system. For instance, the proton at position 5 of the pyrazolo[3,4-b]pyridine nucleus typically appears as a sharp singlet. The introduction of various substituents through derivatization of the parent compound leads to predictable changes in the chemical shifts and coupling constants of nearby protons, allowing for detailed structural assignment.

Mass Spectrometry (MS) is essential for determining the molecular weight of newly synthesized compounds and for gaining insights into their fragmentation patterns, which can further corroborate the proposed structures. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate molecular weight measurements, allowing for the determination of the elemental composition of the molecule. The fragmentation of pyrazolo[3,4-b]pyridine derivatives in the mass spectrometer is often initiated by the loss of small molecules or radicals, with halogen-containing compounds showing characteristic isotopic patterns. asianpubs.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectra of this compound derivatives will typically show characteristic absorption bands for N-H stretching of the amine group, C=N stretching within the aromatic rings, and C-Cl stretching. Modifications to the parent molecule, such as the introduction of carbonyl or other functional groups, will give rise to new, distinct absorption bands.

The following table provides an example of the type of spectroscopic data obtained for a highly substituted 6-chloro-1H-pyrazolo[3,4-b]pyridine derivative.

Spectroscopic Data for a Representative Derivative
Compound Name (E)-N-{[6-Chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine
¹H NMR The spectrum would show distinct signals for the aromatic protons on the various phenyl rings, the methyl group, the imine proton, and the amine protons, with chemical shifts and coupling constants consistent with the proposed structure.
Mass Spec. The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with fragment ions resulting from the cleavage of specific bonds.
IR (cm⁻¹) Characteristic peaks would be observed for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N stretching (imine and rings), and C-Cl stretching.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are fundamental tools in the synthesis of this compound derivatives, both for tracking the progress of a chemical reaction and for isolating the desired product in high purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction. By spotting a small amount of the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the presence of starting materials, intermediates, and the final product can be visualized, often under UV light. The relative retention factors (Rf values) of the different components indicate their polarity and help in determining when the reaction is complete.

Column Chromatography is the most common method for the purification of the synthesized derivatives. This technique involves passing the crude reaction mixture through a column packed with a stationary phase, typically silica (B1680970) gel. A carefully chosen solvent or mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates based on their polarity. This allows for the separation of the desired product from unreacted starting materials and byproducts. The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.

The table below outlines typical chromatographic techniques and their applications in the context of this compound derivative synthesis.

Chromatographic Technique Application Typical Stationary Phase Typical Mobile Phase
Thin-Layer Chromatography (TLC)Reaction monitoring, preliminary purity assessmentSilica gel on aluminum or glass platesMixtures of hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol
Flash Column ChromatographyPurification of crude productsSilica gel (230-400 mesh)Gradients of non-polar to polar solvents (e.g., hexane/ethyl acetate)
High-Performance Liquid Chromatography (HPLC)Final purity analysis, analytical separationReversed-phase (C18) columnsAcetonitrile/water or methanol/water mixtures, often with additives like formic acid or trifluoroacetic acid

Crystallographic Studies for Absolute Structural Elucidation

For novel derivatives of this compound, obtaining a single crystal of suitable quality is a crucial step. The process involves dissolving the purified compound in an appropriate solvent and allowing the solvent to evaporate slowly, or using other crystallization techniques such as vapor diffusion.

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The resulting data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. The crystal structure provides definitive proof of the connectivity of the atoms and the stereochemistry of the molecule.

An example of the crystallographic data that can be obtained is presented for a complex derivative of the 6-chloro-1H-pyrazolo[3,4-b]pyridine core. nih.gov

Crystallographic Data for a Representative Derivative
Compound (E)-N-{[6-Chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine nih.gov
Crystal System Orthorhombic nih.gov
Space Group Pccn nih.gov
Unit Cell Dimensions a = 10.013 (2) Å, b = 12.3487 (12) Å, c = 17.666 (4) Å nih.gov
Key Structural Features The analysis would confirm the pyrazolo[3,4-b]pyridine core and the specific arrangement of all substituents in three-dimensional space. nih.gov

Another relevant example is the crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, which demonstrates how this technique can elucidate the planarity of the ring system and the conformation of substituent groups. researchgate.net

Future Research Directions and Unexplored Potential of 6 Chloro 1h Pyrazolo 3,4 B Pyridin 3 Amine

Development of Novel and Sustainable Synthetic Pathways

The synthesis of the pyrazolo[3,4-b]pyridine core has been approached through various methods, primarily involving the construction of the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or vice versa. researchgate.net Traditional methods, however, often rely on harsh reagents and multi-step procedures. The future of synthesizing 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives lies in the development of more sustainable and efficient "green" chemistry approaches.

Recent advancements have highlighted the use of microwave-assisted synthesis and multicomponent reactions as environmentally benign alternatives. nih.gov For instance, one-pot, three-component condensation reactions have been successfully employed for the synthesis of related pyrazolo[3,4-b]pyridine derivatives. researchgate.net Future research should focus on adapting these methodologies for the specific synthesis of this compound. The use of novel catalytic systems, such as nano-magnetic metal-organic frameworks, could offer high yields under solvent-free conditions, enhancing the sustainability of the process. nih.gov Furthermore, cascade reactions, where multiple bond-forming events occur in a single operation, present an elegant and efficient strategy for constructing the pyrazolo[3,4-b]pyridine framework. nih.gov

Catalyst/MethodStarting MaterialsKey Advantages
ZrCl45-amino-1-phenylpyrazole, unsaturated ketonesGreen Lewis acid catalyst, low toxicity, air and water stability. mdpi.com
Microwave Irradiation1,3-dimethyl-pyrazol-amine, ethyl cyanoacetate, benzaldehydes, ammonium acetateRapid reaction times, high yields, environmentally friendly. researchgate.net
Nano-magnetic Metal-Organic FrameworksAldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indoleHigh yields, solvent-free conditions, catalyst recyclability. nih.gov

Identification of New Biological Targets and Polypharmacology Investigations

The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore, with derivatives showing activity against a wide range of biological targets, particularly protein kinases. nih.gov These include Tropomyosin receptor kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and Mitogen-Activated Protein Kinases (MAPKs). nih.govresearchgate.net The specific substitution pattern of this compound, featuring a halogen atom and an amino group, suggests the potential for unique interactions with various biological targets.

Future research should aim to elucidate the specific biological targets of this compound. A comprehensive screening against a panel of kinases and other enzyme families could reveal novel inhibitory activities. Furthermore, investigating the polypharmacology of this compound is crucial. A single molecule acting on multiple targets can offer a more effective therapeutic approach for complex diseases like cancer. scirp.org

Beyond kinases, the pyrazolo[3,4-b]pyridine core has shown promise in other therapeutic areas. For instance, derivatives have been investigated for their affinity for β-amyloid plaques, suggesting a potential role in the diagnosis and treatment of Alzheimer's disease. mdpi.com Exploring the activity of this compound in neurological and inflammatory disease models could unveil new therapeutic applications.

Rational Design of Highly Selective and Potent Modulators with Favorable Pre-clinical Profiles

The structural information of this compound provides a solid foundation for the rational design of more selective and potent modulators of identified biological targets. Structure-activity relationship (SAR) studies are essential to understand how modifications to the core structure affect biological activity. acs.org For example, the amino group at the 3-position and the chloro group at the 6-position can be systematically modified to optimize potency and selectivity.

Computational modeling and structure-based drug design can guide the synthesis of new derivatives with improved pharmacological properties. nih.gov By understanding the binding interactions of the pyrazolo[3,4-b]pyridine scaffold with its target proteins, researchers can design modifications that enhance these interactions, leading to more potent and selective inhibitors. For instance, the pyrazole moiety is known to act as a hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions. nih.gov

A critical aspect of future research will be the preclinical development of promising analogs. This includes evaluating their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their in vivo efficacy and safety profiles. nih.gov The goal is to develop compounds with not only high potency but also favorable pharmacokinetic and toxicological profiles suitable for clinical development.

Target ClassExample DerivativesKey Findings
TRK InhibitorsPyrazolo[3,4-b]pyridine derivativesNanomolar inhibitory activity against TRKA. nih.gov
CDK Inhibitors3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridinesPotent Cdk1 inhibitors with antiproliferative activity. acs.org
PIM-1 Kinase InhibitorsPyrazolo[3,4-b]pyridine scaffold-based derivativesHigh inhibitory activity against PIM-1 kinase in breast cancer cells. nih.gov

Integration into High-Throughput Screening Libraries and Compound Collections

The pyrazolo[3,4-b]pyridine scaffold is an attractive core for inclusion in high-throughput screening (HTS) libraries due to its synthetic tractability and proven biological activity. mdpi.com The development of efficient and diversity-oriented synthetic routes for this compound and its analogs would facilitate their incorporation into large compound collections for HTS campaigns. nih.gov

The availability of this compound in screening libraries would enable the unbiased discovery of novel biological activities and targets. HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a phenotypic assay, accelerating the initial stages of drug discovery. mdpi.com The unique substitution pattern of this compound makes it a valuable addition to these libraries, potentially leading to the identification of novel hits for a variety of diseases.

Furthermore, the amenability of the pyrazolo[3,4-b]pyridine scaffold to combinatorial synthesis allows for the creation of focused libraries of derivatives. These libraries can be used to rapidly explore the SAR around an initial hit compound, leading to the optimization of potency and selectivity. The integration of this compound into these drug discovery platforms is a crucial step towards realizing its full therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions. A common approach involves:

  • Step 1 : Reacting 2-chloro-6-phenyl-nicotinonitrile derivatives with hydrazine hydrate in ethanol under reflux to form the pyrazolo[3,4-b]pyridine core .
  • Step 2 : Chlorination or substitution reactions to introduce the 6-chloro group. For example, using PCl₅ or POCl₃ under controlled conditions . Key optimization factors include temperature control (reflux conditions), solvent polarity (ethanol or acetonitrile), and stoichiometric ratios of reagents. Yield and purity can be improved via recrystallization from polar aprotic solvents like dimethylformamide (DMF) .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Structural validation relies on:

  • IR Spectroscopy : Absence of the nitrile (CN) stretch (~2220 cm⁻¹) and presence of NH₂/NH stretches (3448–3176 cm⁻¹) confirm amine formation .
  • ¹H/¹³C NMR : Signals at δ 4.59–4.87 ppm (NH₂) and δ 12.30–12.46 ppm (pyrazole-NH) in ¹H NMR, alongside aromatic carbons in ¹³C NMR (110–150 ppm), verify the fused pyrazole-pyridine system .
  • Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₆H₄ClN₅) and fragmentation patterns further validate the structure .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in polar solvents (DMF, DMSO, ethanol) but poorly soluble in non-polar solvents (n-hexane). Solubility in water is limited (<1 mg/mL at 25°C) .
  • Stability : Degrades under strong acidic/oxidative conditions. Storage recommendations include inert atmospheres (N₂/Ar) and low temperatures (2–8°C) to prevent decomposition .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

Functionalization strategies include:

  • Substitution at Position 3 : Replacing the amine group with urea/thiourea moieties improves interaction with biological targets (e.g., enzymes) .
  • Heterocycle Fusion : Adding fused rings (e.g., pyrimidine) increases rigidity and binding affinity .
  • Electron-Withdrawing Groups : Introducing halogens (e.g., fluorine) at position 5 or 6 enhances metabolic stability and potency . Example: Derivatives like 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine show improved kinase inhibition profiles .

Q. What contradictions exist in reported biological activities of pyrazolo[3,4-b]pyridine derivatives, and how can they be resolved?

Discrepancies arise in:

  • Anticancer Activity : Some studies report IC₅₀ values <10 µM for certain derivatives (e.g., N-(3-chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine), while others show no activity .
  • Mechanistic Data : Limited clarity on whether activity stems from intercalation, enzyme inhibition, or receptor antagonism . Resolution requires:
  • Standardized assays (e.g., consistent cell lines, dose ranges).
  • Computational modeling (docking studies) to predict binding modes .

Q. What advanced analytical methods are critical for quantifying this compound in complex matrices?

  • HPLC-MS/MS : Enables quantification at ng/mL levels using C18 columns and mobile phases of acetonitrile/0.1% formic acid .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., 1H vs. 2H pyrazole configurations) impacting reactivity .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for formulation studies .

Key Research Gaps and Recommendations

  • Biological Mechanism : Lack of in vivo studies on 6-chloro derivatives. Prioritize pharmacokinetic/pharmacodynamic (PK/PD) profiling .
  • Stereochemical Effects : Unresolved impact of tautomerism on bioactivity. Use X-ray crystallography for clarity .
  • Green Chemistry : Develop solvent-free or catalytic methods to reduce waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.